Molybdenum silicide

High-temperature oxidation Coatings Intermetallics

SiC elements max out at ~1600°C; metallic elements fail above 1425°C. MoSi₂ (CAS 12136-78-6) is the only commercially mature solution for 1600-1850°C electrically-powered furnace hot zones in oxidizing atmospheres. • Self-healing SiO₂ scale: >10,000 h continuous operation at 1850°C in air • PTCR behavior: self-limiting current draw prevents localized hot spots in multi-zone furnaces • Congruent melting ~2030°C; density 6.24 g/cm³; CTE 9.2×10⁻⁶ K⁻¹; brittle-to-ductile transition near 1000°C

Molecular Formula MoSi2
Molecular Weight 152.1 g/mol
CAS No. 12136-78-6
Cat. No. B077889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMolybdenum silicide
CAS12136-78-6
Molecular FormulaMoSi2
Molecular Weight152.1 g/mol
Structural Identifiers
SMILES[Si]=[Mo]=[Si]
InChIInChI=1S/Mo.2Si
InChIKeyYXTPWUNVHCYOSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MoSi₂ Baseline Overview


Molybdenum disilicide (MoSi₂, CAS 12136-78-6) is a refractory intermetallic compound with a tetragonal C11b crystal structure, combining metallic electrical conductivity with ceramic-like oxidation resistance [1]. It melts congruently at approximately 2030°C and forms a continuous, protective silica (SiO₂) scale under oxidizing conditions above ~1000°C, enabling operation as heating elements up to 1850°C in air [2]. Its density (~6.24 g/cm³), moderate coefficient of thermal expansion (CTE ~9.2×10⁻⁶ K⁻¹ at 13–613°C), and brittle-to-ductile transition near 1000°C define its processing and application envelope [3][4].

Material identity Refractory intermetallic with tetragonal C11b crystal structure
Oxidation protection Self-forming SiO₂ scale above ~1000°C enables air operation up to 1850°C
Thermal envelope Congruent melting ~2030°C; brittle-to-ductile transition near 1000°C

Why MoSi₂ Cannot Be Substituted


Despite belonging to the same disilicide family, MoSi₂, WSi₂, TiSi₂, and NbSi₂ exhibit fundamentally different oxidation mechanisms, resistivity profiles, and thermal stability windows [1]. MoSi₂ uniquely forms a self-healing SiO₂ scale that suppresses MoO₃ volatilization above 1000°C, while WSi₂ suffers simultaneous W and Si oxidation in the 700–1200°C range, causing catastrophic scale disruption [2]. Silicon carbide (SiC), though oxidation-resistant, is limited to ~1600°C element surface temperature—about 250°C lower than MoSi₂—and shows negative temperature coefficient of resistivity (NTCR) behavior incompatible with MoSi₂-based furnace control systems [3]. Substituting without requalification thus risks premature element failure, process contamination, or thermal runaway [3][4].

Oxidation mechanism mismatch: WSi₂ and TiSi₂ lack the self-healing SiO₂ barrier that suppresses MoO₃ volatilization above 1000°C, risking catastrophic scale disruption.

Temperature ceiling gap: SiC elements are limited to ~1625°C surface temperature, about 225°C below MoSi₂, and exhibit negative TCR incompatible with MoSi₂ control systems.

Electrical behavior divergence: MoSi₂’s PTCR self-limits current at high temperature; substitutes without this characteristic may cause thermal runaway without requalification.

MoSi₂ vs. In-Class Alternatives: Quantitative Evidence


Oxidation Rate: MoSi₂/WSi₂ vs. MoSi₂/NbSi₂ Coatings

At 1250°C, a MoSi₂/WSi₂ compound coating on Nb-Ti-Si alloy exhibited a parabolic scale growth rate constant (kp) of 0.929 μm² h⁻¹, approximately 5.1× lower than the 4.782 μm² h⁻¹ measured for a MoSi₂/NbSi₂ coating under identical conditions, indicating substantially superior oxidation protection [1].

Oxidation rate: coatings
Head-to-head
0.929 vs 4.782 μm² h⁻¹ ~5.1× lower scale growth
MoSi₂/WSi₂ compound coating reduces consumption by ~80% at 1250°C relative to MoSi₂/NbSi₂.
Isothermal oxidation on Nb-Ti-Si alloy; coating design context.
High-temperature oxidation Coatings Intermetallics

Maximum Operating Temperature: MoSi₂ vs. SiC Heating Elements

Commercial MoSi₂-based heating elements (Kanthal® Super) are rated for continuous element surface temperatures up to 1850°C (3360°F), whereas SiC-based elements (Globar®) are typically limited to a maximum surface temperature of 1625°C (2957°F) [1]. This represents a 225°C practical operating advantage for processes such as advanced ceramic sintering and high-temperature glass melting [2].

Max element temperature
Cross-study comparable
MoSi₂: 1850°C SiC: 1625°C +225°C margin
Enables processes above ~1600°C without switching to atmosphere-limited alternatives.
Vendor-rated sustained element surface temperatures in oxidizing atmospheres.
Industrial heating elements Furnace design Temperature capability

Resistivity Thermal Component: MoSi₂ vs. WSi₂ Thin Films

After annealing at 1000°C, the temperature-dependent contribution to room-temperature resistivity for MoSi₂ thin films is 19 μΩ·cm, compared to 11 μΩ·cm for WSi₂ films of similar thickness and processing history [1]. This ~1.7× higher thermal resistivity component for MoSi₂ translates into a larger positive temperature coefficient of resistance (PTCR), which is exploited for self-limiting heating in MoSi₂-based furnace elements [1].

Resistivity thermal component
Head-to-head
19 μΩ·cm (MoSi₂) vs 11 μΩ·cm (WSi₂) ~1.7× larger PTCR
Larger positive TCR provides inherent self-limiting heating behavior, reducing thermal runaway risk.
Thin films annealed at 1000°C; measured 4–300 K.
Electrical resistivity Thin films Microelectronics metallization

Thermal Expansion: MoSi₂ vs. WSi₂

X-ray diffraction measurements yield a mean linear CTE for MoSi₂ of 9.2 ± 0.6 × 10⁻⁶ K⁻¹ over 13–613°C, approximately 3% larger than that of WSi₂ across the same range [1]. This small but measurable CTE difference influences interfacial stress accumulation in MoSi₂/WSi₂ multilayer coatings and solid-solution heating element designs [1].

CTE comparison
Head-to-head
9.2 ± 0.6 × 10⁻⁶ K⁻¹ (MoSi₂) ~8.9 × 10⁻⁶ K⁻¹ (WSi₂) ~3% larger
Small CTE difference influences interfacial stress in multilayer coatings and matches alumina furnace tubes better.
13–613°C, X-ray diffraction; design consideration for graded coatings.
Thermal expansion CTE mismatch Coating design

Pest Oxidation Susceptibility: MoSi₂ vs. Other Disilicides

MoSi₂ undergoes catastrophic 'pest' disintegration via simultaneous Mo and Si oxidation in the narrow temperature window of 375–500°C, yielding MoO₃ whiskers and SiO₂ clusters that completely pulverize polycrystalline monoliths [1]. By contrast, WSi₂ pest onset is shifted to ~700–1000°C due to the higher diffusion energy barrier for Si in the WSi₂ lattice, and NbSi₂ exhibits rapid oxidation across a much broader temperature range [2][3]. This makes MoSi₂ uniquely sensitive to environmental exposure during furnace ramp-up and cool-down cycles [2].

Pest oxidation susceptibility
Class-level inference
MoSi₂: 375–500°C WSi₂: ~700–1000°C NbSi₂: broad rapid oxidation
MoSi₂ pest window is lower; pre-oxidation passivation or composite reinforcement is needed for structural use.
Polycrystalline monoliths; verify for specific composite systems.
Pest oxidation Low-temperature degradation Material selection

Creep Resistance: HfO₂ vs. SiC Reinforcement in MoSi₂

Under four-point bending at 100 MPa in ambient air at 1100–1400°C, MoSi₂ reinforced with 15 vol% HfO₂ particles exhibits approximately one order of magnitude better creep resistance than the equivalent MoSi₂ + 15 vol% SiC composite [1][2]. This demonstrates that the reinforcement phase selection is a dominant factor influencing the high-temperature creep performance of MoSi₂-based components, with HfO₂ outperforming the more commonly specified SiC reinforcement [1].

Creep resistance reinforcement
Head-to-head
MoSi₂–15% HfO₂: ~10× better vs MoSi₂–15% SiC
HfO₂ reinforcement yields order-of-magnitude creep life extension over SiC at 1100–1400°C under 100 MPa.
Four-point bending in air; load-bearing component selection context.
Creep resistance Composites High-temperature structural materials

MoSi₂ Key Applications


Ultra-High-Temperature Furnace Heating Elements

MoSi₂-based heating elements are the only commercially mature electrically-powered solution for furnace hot zones operating between 1600°C and 1850°C in oxidizing atmospheres [1]. SiC elements are limited to ~1625°C, while metallic FeCrAl and NiCr elements cannot exceed 1425°C [1]. The self-forming SiO₂ protective scale enables continuous operation >10,000 hours in glass melting, advanced ceramic sintering, and dental laboratory furnaces [1].

Oxidation-Protective Coatings for Turbine Hot Sections

The fivefold reduction in parabolic oxidation rate achieved with MoSi₂/WSi₂ compound coatings (0.929 μm² h⁻¹ vs. 4.782 μm² h⁻¹ for MoSi₂/NbSi₂ at 1250°C [1]) makes this system suitable for protecting Nb-Si-based turbine airfoils and combustion chamber liners operating above 1200°C. The WSi₂ interlayer functions simultaneously as a Si diffusion reservoir and a barrier against outward diffusion of substrate alloying elements [1].

High-Temperature Structural Components with Creep Resistance

Where load-bearing capacity above 1100°C is required under oxidizing conditions, MoSi₂–HfO₂ (15 vol%) composites deliver approximately one order of magnitude better creep resistance than similarly processed MoSi₂–SiC composites under 100 MPa bending [1][2]. This makes MoSi₂–HfO₂ the preferred matrix choice for furnace support fixtures, kiln furniture, and hot-press tooling that must sustain constant mechanical loads at process temperatures.

Self-Regulating Heating Elements Using PTCR

The 19 μΩ·cm thermal component of MoSi₂ resistivity at room temperature—1.7× larger than WSi₂ [1]—provides a pronounced positive temperature coefficient of resistance. This property enables MoSi₂ heating elements to self-limit current draw as temperature rises, reducing the need for external power control and preventing localized hot spots in multi-zone industrial furnaces [1].

Application
Selection Property
Validation Focus
Ultra-high-temperature furnace heating elements
Oxidation resistance and temperature capability above 1600°C
SiO₂ scale integrity and element lifetime validation
Oxidation-protective coatings for turbine hot sections
Oxidation rate and diffusion barrier design
Coating adhesion and interdiffusion under thermal cycling
High-temperature structural components with creep resistance
Creep resistance at 1100–1400°C under sustained load
Composite homogeneity and load-bearing durability
Self-regulating heating elements using PTCR
PTCR magnitude and self-limiting current behavior
Electrical stability and hot-spot prevention validation

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